1-(Cyclopropylmethyl)piperidin-4-one
Overview
Description
1-(Cyclopropylmethyl)piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)piperidin-4-one can be achieved through several routes. One common method involves the reaction of 4,4-Piperidinediol hydrochloride with (Bromomethyl)cyclopropane . This reaction typically requires specific conditions such as controlled temperature and the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylmethyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of biological systems and can act as a precursor for biologically active molecules.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Spiro[chromane-2,4′-piperidine]-4(3H)-one: Known for its pharmacological potential in treating various diseases.
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-3-5-10(6-4-9)7-8-1-2-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGUCATBXAQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592404 | |
Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49682-96-4 | |
Record name | 1-(Cyclopropylmethyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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